Methyl 6-bromo-3-chloro-2,4-difluorobenzoate
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Overview
Description
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate is a chemical compound with the molecular formula C8H4BrClF2O2 and a molecular weight of 285.47 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoate ester. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-chloro-2,4-difluorobenzoate typically involves the esterification of 6-bromo-3-chloro-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-chloro-2,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-chloro-3-fluorobenzoate
- Methyl 4-bromo-3-chloro-2,6-difluorobenzoate
- Methyl 3-bromo-6-chloro-2,4-difluorobenzoate
Uniqueness
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-bromo-3-chloro-2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c1-14-8(13)5-3(9)2-4(11)6(10)7(5)12/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMLXWITUTARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1F)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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